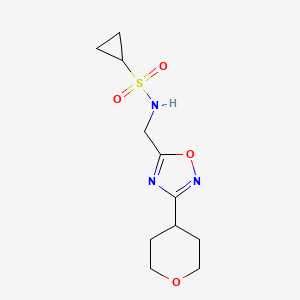

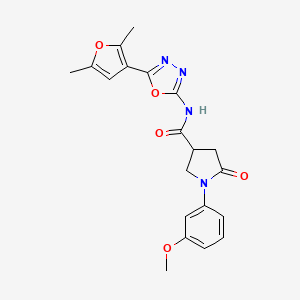

![molecular formula C13H9F2N5O B2946547 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 2034621-53-7](/img/structure/B2946547.png)

1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea” is a compound that contains a pyrazolo[1,5-a]pyrimidine core . Pyrazolo[1,5-a]pyrimidine derivatives are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through various synthetic routes . These include condensation reactions of 5-aminopyrazoles with β-diketones, 1,5-diketones, β-ketoaldehydes, α-cyanoaldehydes, β-enaminones, enamines, enaminonitriles, ethers, and unsaturated ketones . The synthesis can also be extended for ring construction from acyclic reagents and multicomponent reactions under catalytic or catalyst-free conditions .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazolo[1,5-a]pyrimidine core . This core is a part of nitrogen ring junction heterocyclic compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include condensation reactions and multicomponent reactions . These reactions can be carried out under catalytic or catalyst-free conditions .Wissenschaftliche Forschungsanwendungen

Crystallography and Chemical Structure

The structural analysis of compounds related to 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea has been a focal point in understanding the molecular interactions and stability of such molecules. For instance, the crystal structure of azimsulfuron, a compound with a similar structural framework, revealed insights into the hydrogen bonding and three-dimensional architecture that could inform the design of related compounds (Youngeun Jeon et al., 2015).

Drug Discovery and Biological Activities

Research has focused on the discovery and optimization of compounds with potential therapeutic benefits. For example, a study identified a potent FLT3 inhibitor with significant activity in a psoriatic animal model, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidin-6-yl derivatives in autoimmune diseases (Guo-Bo Li et al., 2016). Another study explored the synthesis of fluorinated heterocycles, including derivatives of this compound, for their potential applications in medicinal chemistry (Joseph Sloop et al., 2002).

Antimicrobial and Anticancer Potential

Compounds containing the pyrazolo[1,5-a]pyrimidin-6-yl moiety have been evaluated for their antimicrobial and anticancer activities. For instance, research on new N-methylsulphonyl and N-benzenesulphonyl-3-indolyl heterocycles demonstrated the potential for antimicrobial and anticancer applications (E. El-Sawy et al., 2013). This highlights the broader implications of research on this compound and related compounds.

Synthesis and Optimization

The synthesis and optimization of related compounds have been a significant area of research, aiming to enhance their pharmacological properties. Studies have reported on the structural optimization of pyrazolo[3,4-d]pyrimidine derivatives, leading to the discovery of novel multikinase inhibitors with potent inhibitory effects against FLT3 and VEGFR2, indicating potential applications in cancer therapy (Ling-Ling Yang et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The compound, 1-(2,6-Difluorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea, has been associated with various modes of action against Mycobacterium tuberculosis (Mtb) . It has also been identified to preferentially induce apoptosis in p21-checkpoint deficient cells , compared to the p21-proficient cells .

Mode of Action

The compound interacts with its targets, leading to distinct pharmacological effects. For instance, it has been found to inhibit the cyclin-dependent kinases (CDKs) and arrest cell cycle progression in response to DNA damage and other environmental stresses .

Biochemical Pathways

The compound affects several biochemical pathways. It disrupts the p21-checkpoint, leading to endoreduplication and ultimately, apoptosis . The p21-deficient cells show increased chemosensitivity compared with the p21-proficient cells, validating the role of checkpoints in determining chemosensitivity .

Result of Action

The compound’s action results in the inhibition of cell cycle progression and the induction of apoptosis in p21-checkpoint deficient cells . This leads to increased chemosensitivity in these cells, making the compound a potential therapeutic agent for conditions where these cells are prevalent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, DNA damage and other environmental stresses can enhance the compound’s ability to arrest cell cycle progression . .

Eigenschaften

IUPAC Name |

1-(2,6-difluorophenyl)-3-pyrazolo[1,5-a]pyrimidin-6-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F2N5O/c14-9-2-1-3-10(15)12(9)19-13(21)18-8-6-16-11-4-5-17-20(11)7-8/h1-7H,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSLUPKOVDPNQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NC2=CN3C(=CC=N3)N=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F2N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

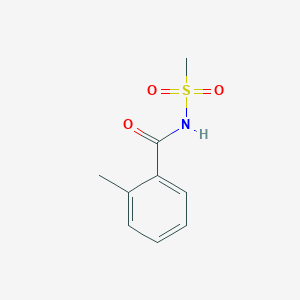

![2-(Azidomethyl)bicyclo[2.2.2]octane](/img/structure/B2946473.png)

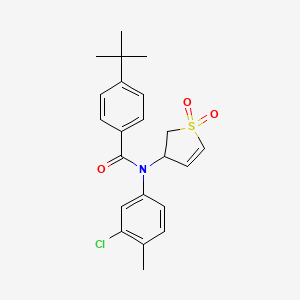

![1,7-bis(2-ethoxyethyl)-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2946479.png)

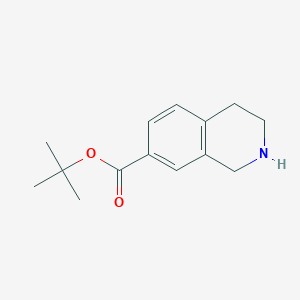

![3-(3-oxo-3-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2946480.png)

![methyl 2-[4-[(Z)-methoxyiminomethyl]-2-nitrophenyl]sulfanylbenzoate](/img/structure/B2946482.png)

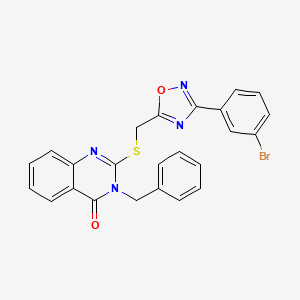

![3-(4-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2946483.png)

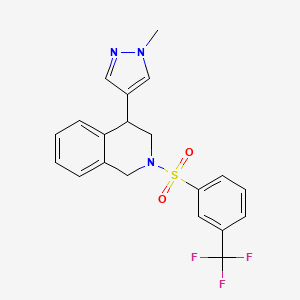

![1-(4-chlorophenyl)-5-[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]-1H-1,2,4-triazole](/img/structure/B2946484.png)